1-Oxo-1H,2H,3H,4H-quinolizinium bromide chemical structure
1-Oxo-1H,2H,3H,4H-quinolizinium bromide chemical structure
An In-Depth Technical Guide to 1-Oxo-1H,2H,3H,4H-quinolizinium bromide: Structure, Synthesis, and Characterization
Abstract
The quinolizinium scaffold represents a class of aromatic, nitrogen-containing heterocyclic cations that are of significant interest to the scientific community. Found within the core structure of natural alkaloids like berberine and exhibiting a wide range of applications from fluorescent dyes to pharmacologically active agents, these molecules are a cornerstone of modern heterocyclic chemistry.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8). We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, detail the analytical techniques required for its structural validation, and explore its potential applications in research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
Core Structural Analysis
1-Oxo-1H,2H,3H,4H-quinolizinium bromide is a quaternary ammonium salt built upon a fused bicyclic system.[3] The core of the molecule is the quinolizinium cation, which is characterized by a bridgehead nitrogen atom that bears a positive charge. This cationic heterocycle is isoelectronic and structurally similar to naphthalene, conferring significant aromatic stability through electron delocalization.[1]
Key structural features include:
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The Quinolizinium Core : A planar, aromatic pyridinium ring fused with a partially saturated six-membered ring.
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The Carbonyl Group : A ketone at the C1 position, which influences the molecule's electronic properties and provides a reactive site for further derivatization.
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The Bromide Anion : A counterion that balances the positive charge of the quinolizinium cation, contributing to the salt's overall stability and solubility characteristics.
Caption: Chemical structure of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.
Physicochemical Data
The fundamental properties of this compound are summarized below for reference in experimental design.
| Property | Value | Reference |
| IUPAC Name | 3,4-dihydro-2H-quinolizin-5-ium-1-one;bromide | [3] |
| CAS Number | 5520-39-8 | [3] |
| Molecular Formula | C₉H₁₀BrNO | [3] |
| Molecular Weight | 228.09 g/mol | [3] |
| Exact Mass | 226.995 g/mol | [3] |
| Canonical SMILES | C1CC(=O)C2=CC=CC=[N+]2C1.[Br-] | [3] |
| Polar Surface Area | 20.95 Ų | [3] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of quinolizinium salts is a well-established area of heterocyclic chemistry. The most common and versatile strategies involve the cyclization of functionalized pyridine derivatives.[4] For 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, a logical approach is the intramolecular cyclization of a suitable N-substituted 2-acylpyridine precursor.
Proposed Synthetic Protocol
This protocol is based on the cyclization of 2-acetyl-1-(2-oxoethyl)pyridinium derivatives, a method known to be effective for constructing the quinolizinium ring system.[4]
Objective: To synthesize 1-Oxo-1H,2H,3H,4H-quinolizinium bromide via N-alkylation and subsequent intramolecular aldol condensation.
Materials:
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2-Acetylpyridine
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Bromoacetaldehyde diethyl acetal
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Hydrobromic acid (48% aq.)
-
Sodium bicarbonate
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Ethanol
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Diethyl ether
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Standard glassware for reflux and filtration
Step-by-Step Methodology:
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Step 1: Quaternization of 2-Acetylpyridine.
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In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a minimal amount of ethanol.
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Add bromoacetaldehyde diethyl acetal (1.1 eq).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting pyridine.
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Causality: This step forms the key intermediate, 1-(2,2-diethoxyethyl)-2-acetylpyridin-1-ium bromide. The quaternization of the pyridine nitrogen makes the α-protons of the acetyl group significantly more acidic, priming them for the subsequent cyclization step.
-
-
Step 2: Hydrolysis and Intramolecular Cyclization.
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Cool the reaction mixture to room temperature.
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Slowly add 48% hydrobromic acid (2.0 eq) and heat to reflux for 2-3 hours.
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Causality: The acidic conditions hydrolyze the diethyl acetal to the corresponding aldehyde. The now-free aldehyde undergoes an intramolecular aldol-type condensation with the enolized acetyl group. Subsequent dehydration under the acidic, heated conditions leads to the formation of the aromatic quinolizinium ring.
-
-
Step 3: Isolation and Purification.
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Cool the reaction mixture in an ice bath. The crude product should precipitate.
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Collect the solid by vacuum filtration and wash with cold diethyl ether to remove non-polar impurities.
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Neutralize any excess acid by washing the solid with a cold, dilute sodium bicarbonate solution, followed by another wash with cold water.
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Recrystallize the crude solid from an ethanol/acetone mixture to yield the pure 1-Oxo-1H,2H,3H,4H-quinolizinium bromide as colorless or light tan crystals.[4]
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Caption: Proposed synthetic workflow for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.
Part 3: Spectroscopic Characterization and Structural Validation
Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not widely published, its expected spectral characteristics can be accurately predicted based on the known properties of the quinolizinium core and related structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the product.[5][6]
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¹H NMR: The proton spectrum will be highly characteristic. Protons on the aromatic ring, particularly those alpha to the quaternary nitrogen, will exhibit a significant downfield shift (δ > 8.0 ppm) due to the deshielding effect of the positive charge.[4] The methylene protons on the saturated ring (C2, C3, C4) will appear as multiplets in the more upfield region (δ 2.5-4.5 ppm).
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¹³C NMR: The carbon spectrum will confirm the presence of all nine carbon atoms. Key signals include the carbonyl carbon (C1) at δ ~190 ppm, the aromatic carbons between δ 120-150 ppm, and the aliphatic carbons of the saturated ring at δ 20-50 ppm.
| Predicted Spectroscopic Data | |
| Technique | Expected Observations |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): ~8.5-9.0 (m, 2H, Ar-H α to N+), ~7.8-8.2 (m, 2H, Ar-H), ~4.2 (t, 2H, -CH₂-N+), ~3.0 (t, 2H, -CH₂-C=O), ~2.6 (m, 2H, -CH₂-) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): ~190 (C=O), ~145-150 (Ar-C α to N+), ~125-140 (Ar-C), ~55 (CH₂-N+), ~40 (CH₂-C=O), ~25 (CH₂) |
| FT-IR (ATR) | ν (cm⁻¹): ~1680 (strong, C=O stretch), ~1620, 1580 (C=C/C=N aromatic stretches), ~2950 (C-H aliphatic stretches) |
| MS (ESI+) | m/z: 148.07 [M]⁺ (Calculated for C₉H₁₀NO⁺: 148.0757) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode is ideal for confirming the elemental composition. The analysis will detect the cationic portion of the molecule, not the entire salt.[7] The expected observation is the molecular ion [M]⁺ corresponding to the C₉H₁₀NO⁺ cation at an m/z of approximately 148.07.
Infrared (IR) Spectroscopy
IR spectroscopy serves to confirm the presence of key functional groups. The most prominent and diagnostic peak will be a strong absorbance band around 1680 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone. Additional peaks in the 1580-1620 cm⁻¹ region will confirm the aromatic C=C and C=N bonds.
Part 4: Potential Applications and Future Directions
The unique electronic and structural features of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide make it a molecule of considerable interest for both fundamental research and applied sciences.
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Scaffold for Medicinal Chemistry: The quinoline, quinazoline, and quinolizine cores are considered "privileged structures" in drug discovery, appearing in numerous compounds with antibacterial, antiviral, and anticancer properties.[8][9][10] This compound serves as an excellent starting point for generating a library of derivatives through modification at the ketone or the aromatic ring to perform structure-activity relationship (SAR) studies.
-
Fluorescent Probes and Dyes: Many quinolizinium salts exhibit intrinsic fluorescence.[2] This compound should be investigated for its photophysical properties. Its ability to intercalate with biomolecules like DNA could be explored for applications in cellular imaging and as a biological probe.[2]
-
Materials Science: The cationic and aromatic nature of the molecule suggests potential use in the development of ionic liquids or as a component in organic electronic materials.[2]
Future Research:
-
X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, bond lengths, and bond angles, validating theoretical models.[11]
-
Biological Screening: A broad-based screening against a panel of cancer cell lines and microbial strains would be a logical first step to identify potential therapeutic applications.
-
Derivatization: The ketone functionality is a prime target for reactions such as reductive amination, Wittig olefination, or Grignard additions to rapidly build molecular complexity and explore new chemical space.
References
- EvitaChem. (n.d.). 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (EVT-514808).
-
Wikipedia. (n.d.). Quinolizinium. Retrieved from [Link]
- Science of Synthesis. (2004). Product Class 7: Quinolizinium Salts and Benzo Analogues. Thieme.
-
Becher, J., et al. (n.d.). Structures of quinolizinium derivatives 6-8. ResearchGate. Retrieved from [Link]
- Huang, L., et al. (2024). Extended Quinolizinium-Fused Corannulene Derivatives: Synthesis and Properties. JACS Au.
- Huang, L., et al. (2024). Extended Quinolizinium-Fused Corannulene Derivatives: Synthesis and Properties. JACS Au.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.
- Supporting Inform
- The Studies on Quinolizinium Salts. II. Ring Opening Reactions of Quinolizinium Bromide by Grignard Reagents. J-Stage.
- A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine. The Royal Society of Chemistry.
- Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Hindawi.
- Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- 1-oxo-1,2,3,4-tetrahydro-5lambda5-quinolizin-5-ylium bromide. Sigma-Aldrich.
- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
- Isoquinolinium, Cinnolinium, and Quinolizinium Salts by Oxidative Annul
- Development of Substituted Benzo[c]quinolizinium Compounds as Novel Activators of the Cystic Fibrosis Chloride Channel. Amanote Research.
- 1-OXO-1H,2H,3H,4H-QUINOLIZINIUM BROMIDE | 5520-39-8. ChemicalBook.
- Application of Quinoline Ring in Structural Modification of N
- Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. PMC.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxyl
- Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversific
- 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid anilides.
- Organic & Biomolecular Chemistry. Semantic Scholar.
- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- The studies on quinolizinium salts. I. Synthesis of quinolizinium and 1-, 2-, 3-, and 4-methylquinolizinium bromides. PubMed.
- 4H-Quinolizine. Wikipedia.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC.
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI.
- Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. PubMed.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
- Quantitative NMR Spectroscopy. University of Edinburgh.
- An Efficient Approach for Obtaining Small and Macro-molecular 1H NMR Spectra Based on Neural Network. ChemRxiv.
- An Innovative Strategy for Untargeted Mass Spectrometry D
- Characterization of an intense bitter-tasting 1H,4H-quinolizinium-7-ol
- Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. PubMed.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
Sources
- 1. Quinolizinium - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. evitachem.com [evitachem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
